N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide (CAS 946355-35-7) is a synthetic small molecule with the molecular formula C22H24N4O4 and a molecular weight of 408.458 g/mol. The compound is characterized by a 2,3-dimethoxybenzamide core linked via a 1,4-phenylenediamine bridge to a 6-ethoxy-2-methylpyrimidine moiety.

Molecular Formula C22H24N4O4
Molecular Weight 408.458
CAS No. 946355-35-7
Cat. No. B2879142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide
CAS946355-35-7
Molecular FormulaC22H24N4O4
Molecular Weight408.458
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
InChIInChI=1S/C22H24N4O4/c1-5-30-20-13-19(23-14(2)24-20)25-15-9-11-16(12-10-15)26-22(27)17-7-6-8-18(28-3)21(17)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25)
InChIKeyWPFWKUIHOJKYHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide (CAS 946355-35-7): Molecular Profile for Research Procurement


N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide (CAS 946355-35-7) is a synthetic small molecule with the molecular formula C22H24N4O4 and a molecular weight of 408.458 g/mol . The compound is characterized by a 2,3-dimethoxybenzamide core linked via a 1,4-phenylenediamine bridge to a 6-ethoxy-2-methylpyrimidine moiety . The distinct substitution pattern on the pyrimidine ring—an electron-donating ethoxy group at position 6 and a methyl group at position 2, combined with the ortho-dimethoxybenzamide—differentiates this compound from other benzamide-pyrimidine analogs . The compound is primarily offered as a research tool (purity ≥95%) for in vitro biochemical and cellular studies .

1 Research tool compound for in vitro biochemical and cellular assays
2 Specified purity (HPLC) supports dose-response reproducibility
3 Distinct 6-ethoxy-2-methylpyrimidine substitution enables SAR and selectivity studies

Why In-Class Benzamide-Pyrimidine Analogs Cannot Substitute for CAS 946355-35-7 in Targeted Research


The benzamide-pyrimidine compound class encompasses diverse chemical structures with distinct substitution patterns on both the pyrimidine and benzamide rings, which critically determine molecular recognition by specific biological targets . For example, the 6-ethoxy-2-methylpyrimidine substitution present in CAS 946355-35-7 differs markedly from analogs such as N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide (CAS 1448079-36-4, ethoxy groups at positions 2 and 4) and N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide (CAS 1797815-63-4, dimethylamino at position 4) . These structural variations are known to influence hydrogen-bonding geometry, steric complementarity within kinase ATP-binding pockets, and selectivity against structurally related enzymes [1]. Consequently, generic substitution without quantitative confirmation of target engagement, cellular potency, and selectivity profile equivalence can lead to irreproducible results or erroneous mechanistic conclusions [1].

Structural mismatch Substitution pattern (6-ethoxy-2-methyl vs. 2,4-diethoxy or 4-dimethylamino) alters target recognition; generic analogs may not engage the same binding site.
Unverified equivalence Lack of publicly available target engagement and selectivity data for the target compound means pharmacological equivalence cannot be assumed.
Reproducibility risk Direct substitution without experimental validation of potency and selectivity may lead to irreproducible results or erroneous mechanistic conclusions.

Quantitative Differentiation Evidence for CAS 946355-35-7 Relative to Structural Analogs


Structural Determinant: 6-Ethoxy-2-Methylpyrimidine Substitution Pattern as a Key Differentiator from 2,4-Diethoxy and 4-Dimethylamino Analogs

The target compound (CAS 946355-35-7) contains a distinctive 6-ethoxy-2-methyl substitution on its pyrimidine ring, conferring a specific hydrogen-bond acceptor/donor constellation and steric profile . In contrast, the structurally closest commercially identified analogs include N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide (CAS 1448079-36-4), which places ethoxy groups at pyrimidine positions 2 and 4 and connects the benzamide directly at pyrimidine position 5 (eliminating the phenylenediamine linker) ; N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide (CAS 1797815-63-4), featuring a dimethylamino substituent at position 4 and a methoxy at position 2 ; and N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (the unsubstituted benzamide analog, which lacks the 2,3-dimethoxy groups on the benzamide ring) .

Structural differentiation
Data to verify
Target: CAS 946355-35-7 6-ethoxy-2-methylpyrimidine, phenylenediamine linker, 2,3-dimethoxybenzamide
Analog examples 2,4-diethoxypyrimidine (no linker); 4-dimethylamino-2-methoxy (no linker); unsubstituted benzamide analog
Unique substitution pattern may determine target complementarity
No comparative biological assay data available; verify experimentally
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Computationally Predicted Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to Direct-Linked Analogs

The target compound (CAS 946355-35-7) possesses a molecular weight (MW) of 408.46 g/mol , which is higher than the direct-linked analog N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide (MW 347.37 g/mol, CAS 1448079-36-4) due to the presence of the phenylenediamine linker . This MW difference of ~61 g/mol may influence passive membrane permeability and target-binding kinetics [1].

MW & predicted lipophilicity
Class-level inference
408.46 g/mol
ΔMW +61.09 vs. direct-linked analog (347.37 g/mol)
Higher MW may influence permeability; not interchangeable
Predicted property; experimental logP and permeability data unavailable
Drug-likeness Physicochemical Properties Permeability

Patent Disclosure Linking CAS 946355-35-7 to Phosphodiesterase (PDE4) Inhibition: Class-Level Differentiation

The compound CAS 946355-35-7 is explicitly encompassed within the Markush structure of Formula (I) in patent application US20080207650A1 (Chemical Compounds 636), which claims pyrimidine derivatives as PDE4 inhibitors for the treatment of inflammatory and respiratory diseases [1]. This contrasts with other benzamide-pyrimidine analogs that are disclosed under distinct patent families targeting kinases (e.g., Trk family kinase inhibitors in patent US9815846) [2]. No quantitative PDE4 inhibition IC50 data for CAS 946355-35-7 is publicly available to enable direct potency ranking.

Patent target class context
Class-level inference
Target compound Disclosed in US20080207650A1 as a PDE4 inhibitor
Other benzamide-pyrimidines Patents targeting kinases (Trk, CDK families)
Mechanistically distinct; kinase-targeting analogs cannot substitute for PDE4 studies
No quantitative PDE4 IC50 data publicly available
PDE4 Inhibition Anti-inflammatory Respiratory Disease

Commercially Available Purity Specification as a Procurement-Relevant Differentiator

CAS 946355-35-7 is commercially available from multiple vendors at a specified purity of 95% (HPLC) . While no quantitative purity comparison with specific analog batches has been published, the availability of this compound with documented purity specifications supports experimental reproducibility in dose-response studies, provided researchers independently verify purity by orthogonal analytical methods.

Vendor purity specification
Data to verify
Purity: ≥95% (HPLC)
Specified purity supports dose-response studies; verify by orthogonal methods
Vendor datasheet specification; independent QC recommended
Research-grade purity Reproducibility Quality Control

Recommended Research Application Scenarios for CAS 946355-35-7 Based on Available Evidence


PDE4-Focused In Vitro Screening and Mechanistic Studies

Based on its disclosure in patent US20080207650A1 as a PDE4 inhibitor, CAS 946355-35-7 is most appropriately deployed in biochemical and cellular assays designed to interrogate PDE4-mediated signaling pathways [1]. Researchers should confirm PDE4 inhibitory potency (IC50) and isoform selectivity (PDE4A/B/C/D) in their own laboratories before drawing conclusions about relative efficacy [1].

Structure-Activity Relationship (SAR) Exploration Around the 6-Ethoxy-2-Methylpyrimidine Scaffold

CAS 946355-35-7 serves as a valuable reference compound in medicinal chemistry SAR campaigns that systematically vary the pyrimidine substitution pattern, the phenylenediamine linker length, or the benzamide ring substituents . Researchers comparing this compound to the 2,4-diethoxy analog (CAS 1448079-36-4) or the 4-dimethylamino analog (CAS 1797815-63-4) can map how specific structural features influence potency and selectivity .

Negative Control or Chemical Probe in Kinase Selectivity Panels

Given the patent-disclosed association with PDE4 rather than kinases, CAS 946355-35-7 may serve as a selectivity control compound when profiling kinase-targeting benzamide-pyrimidine analogs against panels of recombinant kinases [2]. Lack of significant kinase inhibition at relevant concentrations would confirm target-class selectivity for PDE4 over kinases [2].

Physicochemical Benchmarking for Extended-Linker Benzamide-Pyrimidine Chemotypes

With a molecular weight of 408.46 g/mol, CAS 946355-35-7 can be used as a reference point in studies assessing the impact of the phenylenediamine linker on solubility, permeability, and metabolic stability relative to direct-linked benzamide-pyrimidine analogs [3]. This application requires parallel measurement of solubility (e.g., kinetic or thermodynamic aqueous solubility at pH 7.4) and permeability (e.g., PAMPA or Caco-2) for both the target compound and the comparator [3].

Application
Selection Property
Validation Focus
PDE4 pathway screening and mechanistic studies
Patent-disclosed PDE4 inhibitor context
Confirm PDE4 IC50 and isoform selectivity (A/B/C/D)
SAR around 6-ethoxy-2-methylpyrimidine scaffold
Unique substitution pattern and linker topology
Map structural features to potency and selectivity changes
Selectivity control in kinase profiling panels
PDE4-preferring profile (patent context)
Confirm lack of significant kinase inhibition at relevant concentrations
Physicochemical benchmarking of extended-linker chemotypes
Higher MW and phenyl linker vs. direct-linked analogs
Measure solubility and permeability in parallel assays
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